REACTION_CXSMILES
|
C([Si]([C:8]#[C:9][C:10]1[C:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][N:13]=[CH:12][N:11]=1)(CC)CC)C.C(O)(=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([O-])(O)=O.[Na+]>C1COCC1.C(Cl)Cl>[C:9]([C:10]1[C:15]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][N:13]=[CH:12][N:11]=1)#[CH:8] |f:2.3,4.5|
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Name
|
ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate
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Quantity
|
1.174 g
|
Type
|
reactant
|
Smiles
|
C(C)[Si](CC)(CC)C#CC1=NC=NC=C1CC(=O)OCC
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Name
|
|
Quantity
|
0.243 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.049 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at this temperature for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with DCM (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (Isolera Biotage, 40 g Si Cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=NC=NC=C1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |